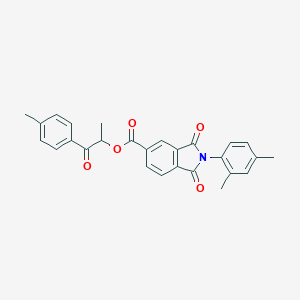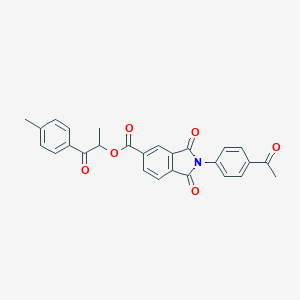
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as BRD4 inhibitor and is used in the study of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the BRD4 protein. This inhibition leads to the downregulation of the expression of genes that are regulated by BRD4. This, in turn, can lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have biochemical and physiological effects in various studies. In one study, this compound was found to inhibit the growth of cancer cells and induce cell death. In another study, this compound was found to reduce inflammation in a mouse model of sepsis.
実験室実験の利点と制限
One advantage of using N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is that it is a potent and selective inhibitor of the BRD4 protein. This allows researchers to study the role of BRD4 in various diseases. However, one limitation of using this compound is that it may have off-target effects that could interfere with the interpretation of results.
将来の方向性
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research could involve the development of more potent and selective BRD4 inhibitors. Another area of research could involve the study of the role of BRD4 in other diseases, such as autoimmune disorders. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is a BRD4 inhibitor and has been shown to have biochemical and physiological effects in various studies. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into the role of BRD4 in various diseases.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 5-bromo-2-pyridinecarboxylic acid, which is reacted with 2-methyl-5-nitro-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with a reducing agent to form the final product.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in scientific research. This compound is a BRD4 inhibitor, which means that it can inhibit the activity of the BRD4 protein. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to various diseases, including cancer and inflammation.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C28H24BrN3O3 |
分子量 |
530.4 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H24BrN3O3/c1-17-25(28(34)32-24-14-13-19(29)16-30-24)26(27-22(31-17)11-6-12-23(27)33)18-7-5-10-21(15-18)35-20-8-3-2-4-9-20/h2-5,7-10,13-16,26,31H,6,11-12H2,1H3,(H,30,32,34) |
InChIキー |
POEVVOAOYSCLKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=NC=C(C=C5)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=NC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)









![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)
